molecular formula C11H10N6 B2460988 N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 477872-95-0

N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

Cat. No.: B2460988
CAS No.: 477872-95-0
M. Wt: 226.243
InChI Key: VAUBLYXERQZZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a phenyl substituent at the N5 position and amino groups at positions 4 and 3. Its molecular formula is C11H9N6, with a molecular weight of 225.23 g/mol (exact weight may vary slightly depending on isotopic composition) .

Properties

IUPAC Name

4-imino-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c12-10-9-6-14-15-11(9)13-7-17(10)16-8-4-2-1-3-5-8/h1-7,12,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLVEJRDSKEDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C=NC3=C(C2=N)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method starts with the reaction of 1,5-dihydro-4

Biological Activity

N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine (CAS No. 477872-95-0) is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H10N6
  • Molecular Weight : 226.243 g/mol
  • InChI Key : VAUBLYXERQZZSN-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through the inhibition of various kinases involved in cell signaling pathways. The compound acts as an ATP-binding site inhibitor, which is crucial for the modulation of kinase activity. This mechanism is significant in cancer therapy as it can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Anticancer Activity

Research indicates that N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine derivatives have potent anticancer properties. A study demonstrated that compounds derived from this scaffold inhibited cell proliferation and induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermal carcinoma) cells. The IC50 values for these compounds ranged from 0.3 µM to 24 µM, indicating significant potency against specific targets such as EGFR and VEGFR2 .

Inhibition of Kinases

The compound has shown effectiveness as a dual inhibitor of EGFR and VEGFR2 kinases. The binding affinity and inhibitory activity were confirmed through molecular docking studies that illustrated how the compound interacts with these targets at the molecular level .

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : To evaluate the anticancer efficacy of N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine derivatives.
    • Findings : Significant inhibition of tumor growth was observed alongside increased apoptosis rates. The study highlighted the compound's ability to disrupt cell cycle progression leading to DNA fragmentation .
  • A431 Cell Line Study :
    • Objective : To assess the anti-proliferative effects on epidermal carcinoma cells.
    • Results : The compound demonstrated a marked reduction in cell migration and invasion capabilities, suggesting its potential role in preventing metastasis .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Range (µM)Target Kinase
AnticancerN5-phenyl derivative0.3 - 24EGFR/VGFR2
Cell Cycle InhibitionN5-phenyl derivativeNot specifiedCDK1/CDK2
Apoptosis InductionN5-phenyl derivativeNot specifiedMultiple pathways

Scientific Research Applications

Chemical Structure and Synthesis

N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is characterized by a fused pyrazolo-pyrimidine structure. The synthesis typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives.
  • Reflux Conditions : Reactions are often conducted in solvents like dioxane or ethanol to facilitate product formation.

The compound's molecular formula is C11H10N6C_{11}H_{10}N_6 with a molecular weight of approximately 226.243 g/mol.

Anticancer Properties

This compound has shown significant anticancer activity through various mechanisms:

  • Kinase Inhibition : It inhibits specific kinases involved in tumor growth and proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell migration and invasion.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF-7 (Breast Cancer)15.0

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its structure suggests potential inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Structural Comparisons and Unique Aspects

The unique substitution pattern of this compound differentiates it from other similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-6-chloropyrimidinePyrimidine base with amino groupAnticancer propertiesLacks pyrazolo fusion
Pyrazolopyrimidine derivativesFused pyrazole-pyrimidine structureVaries widely; some anticancerDiverse substituents lead to varied activity
7-Amino-2-methylpyrazolo[3,4-d]pyrimidin-4(5H)-oneSimilar fused structureAntiviral activityDifferent position of amino group affects activity

The dual amine groups at the 4 and 5 positions of the pyrimidine ring contribute to its distinct biological profile and therapeutic potential .

Case Studies

Several studies have investigated the applications of N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Studies : In vitro experiments on various cancer cell lines demonstrated significant cytotoxicity and apoptosis induction.
  • Anti-inflammatory Research : Compounds derived from this structure were evaluated for their ability to reduce edema in animal models, showing promising results compared to standard anti-inflammatory drugs.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo- and Pyrrolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Pyrazolo[3,4-d]pyrimidine N5-phenyl, 4-NH2, 5-NH2 C11H9N6 225.23 Not provided
N5-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine Pyrazolo[3,4-d]pyrimidine N5-(2,4-Cl2-phenyl), 4-NH2, 5-NH2 C11H8Cl2N6 295.13 338403-46-6
N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine Pyrrolo[3,2-d]pyrimidine N4-butyl, 7-NH2 C10H15N5 205.26 Not provided
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Pyrimidine Chloro-trifluoromethyl-pyridinyl C13H9ClF3N5O2 359.70 338409-11-3

Key Observations :

  • Core Structure : The pyrazolo[3,4-d]pyrimidine core differs from pyrrolo[3,2-d]pyrimidine in nitrogen placement, affecting electronic properties and binding interactions .

Key Observations :

  • Pyrolo-pyrimidines (e.g., compound 8) demonstrate high synthetic yields (>90%) under catalytic hydrogenation , whereas pyrazolo-pyrimidine derivatives like N5-(2,4-dichlorophenyl) are less accessible commercially, with production discontinued in multiple batch sizes .
  • The phenyl-substituted variant (target compound) lacks explicit synthetic details in the provided evidence, suggesting a need for further optimization.

Physicochemical and Commercial Considerations

  • Commercial Availability : The dichlorophenyl variant is listed as discontinued across all batch sizes (5–100 mg), indicating challenges in stability, synthesis scalability, or demand .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrazole precursors and pyrimidine derivatives. For example, solvent-free conditions (e.g., using barbituric acids and aldehydes) have been optimized to improve reaction efficiency and reduce byproducts . Alkylation steps, such as introducing phenyl groups via nucleophilic substitution, require precise temperature control (e.g., 80–100°C) and catalysts like Pd(OAc)₂ to achieve yields >60% . Purity can be monitored via HPLC or TLC with ethyl acetate/hexane (1:3) as the mobile phase.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Confirmatory techniques include:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm) and amine protons (δ 5.7–6.2 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 298 [M+1] for chlorinated analogs) confirm molecular weight .
  • Elemental Analysis : Carbon (C) and nitrogen (N) percentages must align with theoretical values (e.g., C: 58.2%, N: 28.1% for C₁₃H₁₂N₆) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies highlight antitubular and antimicrobial potential. For example, derivatives with 3,4-dimethoxy-phenyl substitutions showed MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . Activity assays should use standardized protocols (e.g., microplate Alamar Blue assay for TB) with positive controls (e.g., isoniazid) to validate results .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorination or alkylation) affect the structure-activity relationship (SAR)?

  • Methodological Answer : Fluorination at the phenyl ring enhances metabolic stability but may reduce solubility. For example, 5-fluoro analogs showed a 3-fold increase in plasma half-life compared to non-fluorinated derivatives . Alkylation (e.g., methyl or cycloheptyl groups) at the pyrimidine N1 position improves target binding affinity (e.g., IC₅₀ = 12 nM for PRMT5 inhibition) . Computational docking (e.g., AutoDock Vina) can predict binding interactions with enzymes like dihydrofolate reductase.

Q. What crystallographic data are available for this compound, and how does molecular packing influence stability?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds (N–H···N, 2.8–3.1 Å) stabilizing the structure . Thermal gravimetric analysis (TGA) shows decomposition >250°C, correlating with strong π-π stacking interactions .

Q. How should researchers resolve contradictions in solubility vs. bioactivity data for derivatives?

  • Methodological Answer : For derivatives with high bioactivity but poor solubility (e.g., logP >3.5), use co-solvents (e.g., DMSO/PEG 400) in in vitro assays . Alternatively, prodrug strategies (e.g., tert-butyl carbamate protection) improve aqueous solubility without compromising activity . Parallel artificial membrane permeability assays (PAMPA) can rank derivatives for further optimization.

Q. What enzymatic targets are implicated in the mechanism of action of pyrazolo[3,4-d]pyrimidine analogs?

  • Methodological Answer : Key targets include:

  • PRMT5 : Inhibition disrupts symmetric dimethylation of arginine residues, validated via Western blot (e.g., reduced SDMA levels in HeLa cells) .
  • DHODH : Pyrimidine biosynthesis inhibition is measured via NADH depletion in spectrophotometric assays (λ = 340 nm) .
  • Kinases (e.g., JAK2) : Use kinase profiling panels (e.g., Eurofins) to assess selectivity.

Methodological Considerations

Q. How to optimize reaction scalability for multi-gram synthesis?

  • Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Stepwise purification via flash chromatography (silica gel, 200–300 mesh) and recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for detecting decomposition products?

  • Answer : High-resolution LC-MS (ESI+) identifies hydrolytic byproducts (e.g., pyrazole-5-carboxylic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines quantify degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.